Cas no 2172176-19-9 (6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine)

6-{(3-Methylfuran-2-yl)methylsulfanyl}hexan-1-amine is a sulfur-containing amine derivative featuring a 3-methylfuran moiety linked via a methylthiohexyl spacer. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its bifunctional structure, combining a reactive primary amine group with a heteroaromatic furan ring. The thioether linkage enhances stability while allowing further functionalization. Its structural characteristics suggest applications in ligand design, catalysis, or as a building block for bioactive molecules. The presence of the furan ring may confer unique electronic properties, making it valuable in materials science or medicinal chemistry. The extended hexyl chain provides flexibility, facilitating interactions in molecular recognition systems.
6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine structure
2172176-19-9 structure
Product Name:6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine
CAS No:2172176-19-9
MF:C12H21NOS
MW:227.366242170334
CID:5797896
PubChem ID:165481663
Update Time:2025-10-19

6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine
    • 6-{[(3-methylfuran-2-yl)methyl]sulfanyl}hexan-1-amine
    • 2172176-19-9
    • EN300-1290569
    • Inchi: 1S/C12H21NOS/c1-11-6-8-14-12(11)10-15-9-5-3-2-4-7-13/h6,8H,2-5,7,9-10,13H2,1H3
    • InChI Key: SKNWEVALSBHPRC-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=CO1)CCCCCCN

Computed Properties

  • Exact Mass: 227.13438547g/mol
  • Monoisotopic Mass: 227.13438547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.5Ų

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Additional information on 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine

Comprehensive Analysis of 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine (CAS No. 2172176-19-9): Properties, Applications, and Industry Trends

The compound 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine (CAS No. 2172176-19-9) is a specialized organic molecule gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur-containing amine derivative combines a furan ring with a hexylamine backbone, offering versatile reactivity for drug discovery and material science applications. Its methylfuran moiety and thioether linkage make it particularly interesting for researchers exploring bioactive compounds and flavor chemistry.

Recent studies highlight the growing demand for heterocyclic compounds like 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine in medicinal chemistry. The 3-methylfuran group contributes to enhanced lipophilicity, potentially improving cell membrane permeability – a critical factor in CNS drug development. Meanwhile, the thioether bridge provides stability against metabolic degradation, addressing one of the most searched questions in pharmacokinetic optimization: "How to extend drug half-life?"

In the flavor and fragrance industry, this compound's structural analogs are investigated for their aromatic properties. The methylfuran component suggests potential applications in food additives or perfumery, aligning with consumer trends toward natural-like flavor enhancers. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing this compound, as frequently searched by quality control professionals.

The synthesis of 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine typically involves nucleophilic substitution reactions between 3-methylfuran-2-methanethiol and 6-bromohexylamine. This process highlights the importance of protective group chemistry, a trending topic in organic synthesis forums. The compound's amine functionality allows for further derivatization, making it valuable for creating combinatorial libraries – a technique revolutionizing high-throughput screening in drug discovery.

From a green chemistry perspective, researchers are exploring catalytic methods to produce such sulfur-containing compounds with reduced environmental impact. This aligns with the pharmaceutical industry's focus on sustainable synthesis, one of the most searched topics in process chemistry. The hexylamine chain in this molecule also suggests potential applications in surfactant chemistry, where amphiphilic structures are increasingly important for biodegradable formulations.

Stability studies indicate that 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine requires storage under inert atmosphere to prevent oxidation of its thioether group. Proper handling protocols are essential, as with all amine-containing compounds, though it doesn't fall under hazardous classifications. The compound's physicochemical properties (logP, pKa) make it particularly interesting for QSAR studies, a hot topic in computational chemistry circles.

Emerging applications in material science explore this compound's potential as a monomer for functional polymers. The furan ring offers possibilities for click chemistry modifications, while the primary amine enables polycondensation reactions. These characteristics position it well for smart material development, particularly in biomedical engineering applications where responsive polymers are increasingly demanded.

Analytical challenges associated with 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine include its chromatographic separation from similar compounds – a common search query among analytical chemists. Advanced techniques like UHPLC with mass spectrometry detection provide solutions, while derivatization methods can enhance detection sensitivity for this low-UV-absorbing compound.

The structure-activity relationship (SAR) of this compound continues to be explored, particularly how the methylfuran-thioether-amine triad influences biological activity. This research aligns with current interests in privileged structures in pharmacophore design. Patent literature reveals growing intellectual property activity around similar furan-containing amines, suggesting expanding commercial applications.

In conclusion, 6-{(3-methylfuran-2-yl)methylsulfanyl}hexan-1-amine (CAS No. 2172176-19-9) represents an intriguing case study in multifunctional organic compounds. Its unique combination of heterocyclic, thioether, and amine functionalities offers diverse research possibilities across pharmaceuticals, flavor chemistry, and material science. As synthetic methodologies advance and structure-property relationships become better understood, this compound will likely find broader applications in specialty chemicals development.

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